N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorophenyl group and a methylbenzamide group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of 2-aminophenol and 4-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at around 50°C to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used in industrial settings to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the fluorophenyl and methylbenzamide groups.
2-Phenylbenzoxazole: A derivative with a phenyl group instead of a fluorophenyl group.
4-Methylbenzoxazole: A derivative with a methyl group on the benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide is unique due to the presence of both the fluorophenyl and methylbenzamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methylbenzamide group contributes to its binding affinity to specific molecular targets .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-6-8-14(9-7-13)20(25)23-15-10-11-17(22)16(12-15)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQAPLUJCCMYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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